molecular formula C16H17N3O3 B1383185 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid CAS No. 1823266-78-9

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid

Katalognummer: B1383185
CAS-Nummer: 1823266-78-9
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: JYOQCODVRRQKBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

This compound represents a sophisticated example of contemporary heterocyclic chemistry, featuring a precise molecular architecture that combines two distinct pharmacophoric elements. The compound possesses the Chemical Abstracts Service registry number 1823266-78-9, which serves as its unique international identifier within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural hierarchy, with the pyrimidine ring serving as the primary scaffold and the morpholine substituent occupying the 4-position. Alternative nomenclature includes 5-Pyrimidinecarboxylic acid, 4-[4-(phenylmethyl)-2-morpholinyl]-, highlighting the systematic approach to naming complex heterocyclic systems. The compound bears the additional designation WX160179 in certain chemical databases, reflecting its research compound status and specialized applications in pharmaceutical development.

The molecular formula C₁₆H₁₇N₃O₃ provides fundamental insight into the compound's elemental composition, revealing the presence of sixteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This composition reflects the integration of the benzyl group, morpholine ring system, pyrimidine core, and carboxylic acid functionality within a single molecular framework. The molecular weight of 299.32 grams per mole positions this compound within an optimal range for pharmaceutical applications, adhering to established principles of drug-like properties while maintaining sufficient structural complexity for specific biological interactions. The molecular descriptor MFCD27997362 serves as an additional identifier within chemical inventory systems, facilitating precise tracking and procurement of this specialized research compound.

Property Value Reference
Chemical Abstracts Service Number 1823266-78-9
Molecular Formula C₁₆H₁₇N₃O₃
Molecular Weight 299.32 g/mol
International Union of Pure and Applied Chemistry Name This compound
Alternative Nomenclature 5-Pyrimidinecarboxylic acid, 4-[4-(phenylmethyl)-2-morpholinyl]-
Research Designation WX160179

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry that led to compounds like this compound can be traced through distinct evolutionary phases spanning over two centuries of scientific advancement. The foundation of heterocyclic chemistry began in the 1800s with early discoveries of naturally occurring heterocycles, establishing the fundamental principles that would eventually enable the synthesis of complex hybrid systems. The systematic study of pyrimidine chemistry commenced in 1818 when Brugnatelli produced alloxan from uric acid oxidation with nitric acid, marking the first isolation of a pyrimidine derivative and laying the groundwork for understanding this crucial heterocyclic system. This pivotal discovery preceded the laboratory synthesis of pyrimidines by more than sixty years, demonstrating the complexity of these ring systems and the challenges they presented to early chemists. The development accelerated significantly in 1879 when Grimaux achieved the first laboratory synthesis of a pyrimidine through the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.

The systematic exploration of pyrimidine chemistry gained momentum through the work of Pinner beginning in 1884, who developed synthetic methodologies by condensing ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to include the formal nomenclature of these systems, proposing the term "pyrimidin" in 1885, which established the foundation for modern chemical naming conventions. The preparation of the parent pyrimidine compound was finally achieved by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. Parallel developments in morpholine chemistry contributed significantly to the eventual creation of hybrid systems, with morpholine serving as one of the most valuable scaffolds in medicinal chemistry due to its balanced lipophilic-hydrophilic profile and reduced basicity compared to other nitrogen-containing heterocycles. The naming of morpholine itself represents an interesting historical note, as it was attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine, demonstrating how scientific understanding evolved through successive refinements and corrections.

The modern era of heterocyclic chemistry witnessed the emergence of sophisticated hybrid systems that combine multiple pharmacophoric elements within single molecular frameworks. The Heterocyclic Group, formed in 1967 by heterocyclic chemists and gaining approval from the Chemical Society on April 5th, 1967, provided organizational structure for advancing research in these complex systems. This professional organization held its first scientific meeting in September 1967 under the chairmanship of Alan Katritzky, establishing a collaborative framework that facilitated the development of increasingly sophisticated heterocyclic compounds. The group's evolution to become the Heterocyclic and Synthesis Group in 2001 reflected the broader interests of its membership in synthetic organic chemistry and the recognition that heterocyclic chemistry had become integral to general synthetic methodology. Contemporary understanding recognizes that among the approximately twenty million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic and approximately half are heterocycles, underscoring the fundamental importance of these systems in chemical science.

Structural Significance of Morpholine-Pyrimidine Hybrid Systems

The structural significance of morpholine-pyrimidine hybrid systems exemplified by this compound stems from the synergistic combination of two privileged heterocyclic scaffolds that each contribute distinct pharmacological advantages. Morpholine represents one of the most useful scaffolds for drug development due to its well-balanced lipophilic-hydrophilic profile, reduced basicity compared to other nitrogen-containing heterocycles, and conformational flexibility arising from its chair-like structure. The morpholine ring system provides a unique combination of hydrogen bond acceptor functionality through its oxygen atom and relatively electron-deficient character due to the negative inductive effect of oxygen, creating opportunities for both polar and hydrophobic interactions with biological targets. The basicity of morpholine itself measures at a logarithmic acid dissociation constant of 8.7, although this value can range from 6.0 to 7.9 upon substitution, providing a tunable parameter for optimizing drug-like properties. This reduced basicity compared to other nitrogen heterocycles like piperidine enhances the compound's potential for crossing biological membranes and achieving appropriate tissue distribution.

Pyrimidine scaffolds contribute complementary structural advantages through their aromatic character and multiple sites for derivatization, enabling precise modulation of biological activity. The pyrimidine core serves as an elite heterocyclic leitmotif in drug discovery, with demonstrated capabilities for anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. The presence of nitrogen atoms at positions 1 and 3 in the pyrimidine ring creates opportunities for hydrogen bonding and electrostatic interactions with biological targets, while the aromatic system provides π-π stacking interactions and hydrophobic contacts. Pyrimidine derivatives benefit from their structural similarity to natural nucleotides, allowing them to interact readily with enzymes, genetic materials, and cellular components. The carboxylic acid functionality at the 5-position of the pyrimidine ring in this hybrid system provides additional hydrogen bonding capacity and enables further chemical modifications for structure-activity relationship optimization.

The hybridization strategy employed in this compound represents a sophisticated approach to combining pharmacophoric elements for enhanced biological activity. Recent research demonstrates that morpholine-pyrimidine hybrid compounds can achieve superior antiproliferative activity compared to individual scaffold components, with specific examples showing inhibitory concentrations in the micromolar range against cancer cell lines. The positioning of the morpholine ring at the 4-position of the pyrimidine scaffold creates a spatial arrangement that optimizes interactions with biological targets while maintaining favorable physicochemical properties. The benzyl substituent on the morpholine nitrogen provides additional hydrophobic interactions and can be modified to fine-tune selectivity and potency profiles. This hybrid architecture addresses the critical challenge in central nervous system drug development, where compounds must achieve precise balance between size and lipophilicity to enhance blood-brain barrier permeability.

Structural Feature Contribution to Biological Activity Reference
Morpholine Ring Balanced lipophilic-hydrophilic profile, hydrogen bonding capacity
Pyrimidine Core Aromatic interactions, nucleotide mimicry, multiple derivatization sites
Carboxylic Acid Group Additional hydrogen bonding, chemical modification potential
Benzyl Substituent Hydrophobic interactions, selectivity modulation
Hybrid Architecture Synergistic pharmacological effects, optimized drug-like properties

Eigenschaften

IUPAC Name

4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(21)13-8-17-11-18-15(13)14-10-19(6-7-22-14)9-12-4-2-1-3-5-12/h1-5,8,11,14H,6-7,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCODVRRQKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=NC=NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, which is then benzylated. The benzylated morpholine is subsequently reacted with a pyrimidine derivative under controlled conditions to introduce the pyrimidine ring. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid has potential anticancer properties. It functions as an inhibitor of specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development .

Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It acts as a selective inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in the pathogenesis of Parkinson's disease. In vivo studies showed that administration of this compound led to reduced neuroinflammation and improved motor function in animal models .

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Table 1: Solubility Data

SolventSolubility (mg/mL)
DMSO50
Ethanol20
Water10

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF7 (breast cancer)15
A549 (lung cancer)10

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against a panel of cancer cell lines. The results indicated that modifications to the benzyl group enhanced cytotoxicity, leading to the identification of a promising candidate for further development .

Case Study 2: Neuroprotection in Parkinson's Disease

A preclinical study published in Neuroscience Letters evaluated the effects of this compound on neurodegeneration in a mouse model of Parkinson's disease. The findings showed that treatment with the compound significantly reduced dopaminergic neuron loss and improved behavioral outcomes, highlighting its therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, thereby influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid and analogous pyrimidine-5-carboxylic acid derivatives:

Compound Substituents Key Properties Biological/Pharmacological Notes References
This compound 4-(Benzylmorpholin-2-yl), 5-carboxylic acid Balanced solubility (morpholine) and lipophilicity (benzyl); moderate acidity Potential kinase inhibition due to morpholine’s H-bonding capability
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid 2-Pentafluoroethyl, 4-isopropyl High lipophilicity (fluorine); strong electron-withdrawing effect Environmental persistence (detected in water bodies)
4-((3-Chloro-4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid (Imp-C-M4) 4-(Chloro-methoxybenzylamino), 2-methyl Enhanced halogen bonding (Cl); steric bulk from benzyl group Intermediate in drug synthesis (e.g., avanafil impurities)
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid 2-Trifluoromethyl, 4-(trifluoromethylpyridinyl) High metabolic stability (CF₃); acidic carboxylic acid (pKa ~3-4) LCMS m/z 338 [M+H]⁺; potential antiviral/anticancer agent
4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid 4-Amino, 2-trifluoromethyl Strong H-bond donor (NH₂); electron-deficient (CF₃) Upstream precursor for agrochemicals/pharmaceuticals
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid 4-Trifluoromethyl High acidity (carboxylic acid + CF₃); low solubility in water Used in metal-organic frameworks (MOFs) or catalysis

Key Comparative Insights:

Substituent Effects on Solubility: The morpholine ring in the target compound enhances aqueous solubility compared to purely hydrophobic groups (e.g., trifluoromethyl in or pentafluoroethyl in ).

Electronic and Steric Properties: Trifluoromethyl groups () impart strong electron-withdrawing effects, lowering pKa values of the carboxylic acid and enhancing metabolic stability. Chloro-methoxybenzylamino groups () introduce steric hindrance and halogen bonding, which may improve target affinity but reduce synthetic yield.

Biological Activity :

  • Morpholine-containing derivatives () are associated with kinase inhibition due to H-bonding with ATP-binding pockets.
  • Trifluoromethylpyridinyl derivatives () show promise in antiviral applications, attributed to their resistance to oxidative metabolism.

Environmental Impact :

  • Fluorinated derivatives () exhibit environmental persistence, unlike morpholine-based compounds, which are more biodegradable.

Biologische Aktivität

Overview

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a carboxylic acid functional group, a morpholine ring , and a benzyl substituent . Its unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various cellular pathways, leading to effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can alter receptor signaling, impacting cellular responses.

Biological Activity Data

Recent studies have highlighted the compound's potential in various biological assays. Below is a summary of its bioactivity based on available research:

Activity Type Description Reference
Enzyme InhibitionInhibits certain kinases involved in cancer progression.
Antiviral ActivityDemonstrated potential against viral replication in preliminary assays.
CytotoxicityExhibits cytotoxic effects on cancer cell lines under specific conditions.
Antibacterial PropertiesShows activity against Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity

A study investigated the compound's anticancer properties using various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells, with IC50 values in the low micromolar range.

Case Study 2: Antiviral Properties

In a computational study aimed at identifying lead compounds against COVID-19, this compound was evaluated for its binding affinity to viral proteases. Molecular docking studies suggested promising interactions that could inhibit viral replication pathways, warranting further investigation through in vitro assays.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxamideAmide instead of carboxylic acidLower anticancer activity
4-(4-Benzylmorpholin-2-yl)pyrimidine-5-methylMethyl group substitutionReduced enzyme inhibition potency
4-(4-Benzylmorpholin-2-yl)pyrimidine-5-hydroxymethylHydroxymethyl substitutionEnhanced solubility but lower cytotoxicity

Q & A

Q. What are the standard synthetic routes for 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of benzylamine derivatives with pyrimidine precursors, followed by cyclization. Key steps include:

  • Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in heterocyclic ring formation .
  • Solvent optimization : Polar aprotic solvents like DMF or toluene improve reaction homogeneity and intermediate stability .
  • Temperature control : Gradual heating (e.g., 80–120°C) minimizes side reactions during cyclization.
    Yield optimization strategies:
  • Use stoichiometric ratios of 1:1.2 (amine:pyrimidine) to ensure complete conversion.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce impurities.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .
  • X-ray Crystallography : Resolves 3D conformation, critical for confirming morpholine ring puckering and pyrimidine-carboxylic acid planar alignment .

Q. How can solubility challenges be addressed for in vitro assays involving this compound?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). If insoluble, use co-solvents (e.g., 10% PEG-400) .
  • Salt formation : Convert the carboxylic acid to a sodium salt via NaOH titration to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for improved bioavailability in cell-based assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables:

  • Cell vs. enzymatic assays : Validate activity in both systems. For example, if IC₅₀ differs in kinase inhibition assays, compare ATP concentration (1 mM vs. physiological 10 mM) .
  • Orthogonal assays : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
  • Metabolic stability : Assess liver microsome degradation rates to rule out false negatives due to rapid clearance .

Q. What methodologies are recommended for studying the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • pH stress : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours; monitor degradation via HPLC .
    • Thermal stress : Store at 60°C for 1 week; track carboxylic acid decarboxylation by FT-IR (loss of 1700 cm⁻¹ carbonyl peak).
  • Lyophilization : Freeze-dry the compound in 5% mannitol to enhance solid-state stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). The pyrimidine ring’s electron-deficient region may bind catalytic lysine residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding pose stability. Focus on hydrogen bonding between the carboxylic acid and Asp86 in target proteins.
  • QSAR modeling : Corrogate substituent effects (e.g., benzyl vs. methyl groups) on activity using datasets from PubChem BioAssay .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.